Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate
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Overview
Description
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate is an organic compound with a complex structure that includes a bromine atom, a hydroxymethyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate typically involves multiple steps. One common method includes the bromination of a methylphenyl precursor, followed by the introduction of a hydroxymethyl group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid, while substitution of the bromine atom can yield a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the ester group can be hydrolyzed by esterases, releasing the active hydroxymethyl and methylphenyl components. These components can then interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-5-(hydroxymethyl)-2-methylphenyl)acetate
- Methyl 2-(4-fluoro-5-(hydroxymethyl)-2-methylphenyl)acetate
- Methyl 2-(4-iodo-5-(hydroxymethyl)-2-methylphenyl)acetate
Uniqueness
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Biological Activity
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate is a synthetic compound that has garnered interest due to its potential biological activities. This article examines its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The compound's chemical formula is C11H13BrO3, and it features a bromo-substituted phenyl ring with a hydroxymethyl group, contributing to its reactivity and biological potential. The presence of the bromine atom is significant as it can enhance the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. A screening of various derivatives indicated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 8.33 µM |
Bacillus subtilis | 4.69 µM |
Candida albicans | 16.69 µM |
These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at a concentration of 10 µM, this compound reduced TNF-α levels by approximately 61%, comparable to standard anti-inflammatory drugs .
Anticancer Potential
The anticancer activity of this compound is particularly promising. It has been identified as a key intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, which are known for their anticancer properties. In vitro studies using cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively.
Cell Line | Inhibition (%) at 10 μM |
---|---|
MDA-MB-231 (Breast Cancer) | 55% |
A549 (Lung Cancer) | 47% |
These findings indicate its potential as a lead compound for developing new anticancer therapies .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition compared to control groups.
- Anti-inflammatory Response : In another case study, mice treated with the compound showed reduced paw edema in carrageenan-induced inflammation models, suggesting effective anti-inflammatory action.
- Cancer Treatment : In vivo studies involving xenograft models indicated that treatment with this compound led to significant tumor size reduction, supporting its role in cancer therapy development.
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 2-[4-bromo-5-(hydroxymethyl)-2-methylphenyl]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-7-3-10(12)9(6-13)4-8(7)5-11(14)15-2/h3-4,13H,5-6H2,1-2H3 |
InChI Key |
XJGQFHHXTXVNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)OC)CO)Br |
Origin of Product |
United States |
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